molecular formula C19H28ClNO5 B3424653 Pitolisant oxalate CAS No. 362665-57-4

Pitolisant oxalate

Cat. No.: B3424653
CAS No.: 362665-57-4
M. Wt: 385.9 g/mol
InChI Key: OZTKSXOIWBLDBB-UHFFFAOYSA-N
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Description

Tiprolisant oxalate, also known as pitolisant oxalate, is a potent and selective non-imidazole inverse agonist at the recombinant human histamine H3 receptor. It is primarily used in the treatment of narcolepsy, a chronic sleep disorder characterized by excessive daytime sleepiness and sudden muscle weakness (cataplexy). Tiprolisant oxalate enhances the activity of histaminergic neurons in the brain, which helps improve wakefulness and reduce sleepiness .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tiprolisant oxalate involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine ring and the attachment of the chlorophenyl and propoxy groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of tiprolisant oxalate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production capacity and consistency .

Chemical Reactions Analysis

Types of Reactions

Tiprolisant oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., alkyl halides). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tiprolisant oxalate may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds .

Scientific Research Applications

Tiprolisant oxalate has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study histamine receptor interactions and develop new histamine receptor antagonists.

    Biology: Investigated for its effects on histaminergic neurons and potential therapeutic applications in sleep disorders and cognitive enhancement.

    Medicine: Approved for the treatment of narcolepsy and being explored for other neurological conditions such as Parkinson’s disease, epilepsy, and attention deficit hyperactivity disorder.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry

Mechanism of Action

Tiprolisant oxalate acts as an inverse agonist at the histamine H3 receptor. The H3 receptors are autoreceptors that regulate the release of histamine in the brain. By binding to these receptors, tiprolisant oxalate prevents the binding of endogenous histamine and produces a response opposite to that of histamine. This enhances histaminergic activity in the brain, leading to increased wakefulness and reduced sleepiness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tiprolisant oxalate is unique in its mechanism of action as an inverse agonist at the histamine H3 receptor. Unlike other wakefulness-promoting agents, it specifically targets histaminergic neurons, making it a first-in-class medication for narcolepsy. Its selective action and minimal abuse potential distinguish it from other compounds used to treat sleep disorders .

Properties

IUPAC Name

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO.C2H2O4/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19;3-1(4)2(5)6/h7-10H,1-6,11-15H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTKSXOIWBLDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

362665-57-4
Record name Piperidine, 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362665-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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